Chemical structure and properties of 4-chloro-1-ethyl-3-nitro-1H-pyrazole
Chemical structure and properties of 4-chloro-1-ethyl-3-nitro-1H-pyrazole
This guide provides an in-depth technical analysis of 4-chloro-1-ethyl-3-nitro-1H-pyrazole , a functionalized heterocyclic building block essential in medicinal chemistry and agrochemical synthesis.
Executive Summary
4-Chloro-1-ethyl-3-nitro-1H-pyrazole is a trisubstituted pyrazole derivative characterized by an electron-deficient aromatic core. Its structural triad—a nitro group at C3, a chlorine atom at C4, and an ethyl chain at N1—imparts unique electronic and physicochemical properties. This molecule serves as a critical intermediate (scaffold) for " scaffold hopping" in drug discovery, particularly for kinase inhibitors (e.g., JAK, LRRK2) and fungicides where the pyrazole ring acts as a bioisostere for imidazole or triazole moieties.
| Property | Data |
| IUPAC Name | 4-chloro-1-ethyl-3-nitro-1H-pyrazole |
| Molecular Formula | C₅H₆ClN₃O₂ |
| Molecular Weight | 175.57 g/mol |
| Core Scaffold | 1H-Pyrazole |
| Key Functionality | Electrophilic aromatic core, reducible nitro group, lipophilic halogen |
Chemical Structure & Electronic Properties
Structural Analysis
The pyrazole ring is a 5-membered heteroaromatic system containing two adjacent nitrogen atoms.
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N1 Position (Ethyl): The ethyl group acts as a lipophilic anchor, improving solubility in organic solvents (DCM, EtOAc) and influencing the molecule's binding affinity in hydrophobic pockets of enzymes.
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C3 Position (Nitro): The nitro group (
) is a strong electron-withdrawing group (EWG). It significantly decreases the electron density of the pyrazole ring, making the C5 proton more acidic and the ring less susceptible to further oxidative degradation. -
C4 Position (Chloro): The chlorine atom provides steric bulk and lipophilicity. Electronically, it exerts a negative inductive effect (-I) but a positive mesomeric effect (+M). In this specific scaffold, the strong withdrawal from the 3-nitro group dominates, rendering the C4-Cl bond relatively stable against nucleophilic attack unless activated by specific catalysts.
Electronic Distribution
The interplay between the 3-nitro and 4-chloro substituents creates a "push-pull" electronic system, although both are generally deactivating.
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Dipole Moment: High, due to the nitro group and the asymmetric N-substitution.
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Basicity: The N2 nitrogen is weakly basic. The electron-withdrawing nature of the nitro group at C3 drastically reduces the pKa of the conjugate acid compared to unsubstituted pyrazole (pKa ~2.5 vs 14).
Synthesis & Manufacturing Protocols
The synthesis of 4-chloro-1-ethyl-3-nitro-1H-pyrazole is typically achieved through a convergent route involving regioselective alkylation followed by electrophilic halogenation .
Synthetic Route Diagram
Figure 1: Step-wise synthesis pathway starting from commercially available 3-nitropyrazole.
Detailed Methodology
Step 1: N-Alkylation of 3-Nitro-1H-pyrazole
Direct alkylation of 3-nitropyrazole can yield two isomers: 1-ethyl-3-nitro (Target) and 1-ethyl-5-nitro (Byproduct). The 1,3-isomer is thermodynamically favored under basic conditions due to the "lone pair repulsion" effect being minimized.
-
Reagents: 3-Nitro-1H-pyrazole (1.0 eq), Ethyl Iodide (1.2 eq), Potassium Carbonate (
, 2.0 eq). -
Solvent: DMF or Acetonitrile (Polar aprotic solvents favor
). -
Protocol:
-
Dissolve 3-nitro-1H-pyrazole in DMF.
-
Add
and stir for 30 min to generate the pyrazolate anion. -
Add Ethyl Iodide dropwise at 0°C, then warm to 60°C.
-
Purification: The isomers have significantly different polarities. The 1-ethyl-3-nitro isomer is typically less polar and can be separated via silica gel chromatography (Hexane/EtOAc).
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Step 2: Electrophilic Chlorination (C4 Functionalization)
The 4-position of the pyrazole ring is the most electron-rich carbon, even with the deactivating nitro group present.
-
Reagents: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (
). -
Solvent: Acetonitrile or Acetic Acid.
-
Protocol:
-
Dissolve 1-ethyl-3-nitro-1H-pyrazole in Acetonitrile.
-
Add NCS (1.1 eq) in portions.
-
Reflux at 80°C for 4–6 hours.
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Workup: Remove solvent, wash with water/brine to remove succinimide. Recrystallize from Ethanol/Water.
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Reactivity & Applications
Functionalization Map
This molecule is a "linchpin" intermediate. The nitro group can be reduced to an amine, enabling amide coupling or urea formation. The chlorine atom allows for potential cross-coupling, although it is deactivated.
Figure 2: Divergent synthesis capabilities from the core scaffold.
Key Applications
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Kinase Inhibitors: The 3-aminopyrazole motif (derived from reduction of the 3-nitro group) is a privileged structure in ATP-competitive inhibitors. The 4-chloro group often occupies a small hydrophobic pocket (gatekeeper residue) in enzymes like JAK2 or LRRK2 .
-
Agrochemicals: 4-halo-3-nitropyrazoles are precursors to succinate dehydrogenase inhibitor (SDHI) fungicides.
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Energetic Materials: While less energetic than trinitropyrazoles, the nitro-pyrazole core is studied for insensitive munitions formulations due to its thermal stability.
Safety & Handling (SDS Summary)
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Hazards:
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GHS07: Harmful if swallowed or inhaled.
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Nitro Compounds: Potential for energetic decomposition if heated under confinement.
-
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen).
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Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (to handle NOx and HCl emissions).
References
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Synthesis of 3-Nitro-1H-pyrazole
- Source: ChemicalBook / GuideChem.
- Reaction Context: Nitration of pyrazole followed by thermal rearrangement or synthesis
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URL:
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Regioselective Alkylation of Pyrazoles
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Chlorination of Pyrazoles
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Analogous Structure Properties (4-Chloro-3-ethyl-1-methyl...)
- Source: PubChem CID 45081914.
- Context: Used for estimating physicochemical properties (LogP, solubility) of the target molecule.
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URL:
